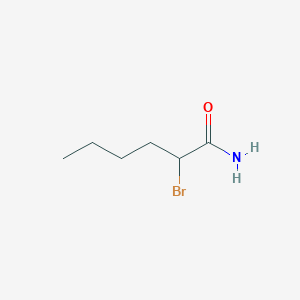

2-Bromohexanamide

Description

Significance and Research Trajectory of Alpha-Bromoamides in Organic Chemistry

The research trajectory of alpha-bromoamides in organic chemistry has evolved significantly, moving from foundational studies on nucleophilic substitution to sophisticated metal-catalyzed cross-coupling and radical-mediated reactions. Initially, alpha-bromoamides were primarily utilized for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds through direct nucleophilic displacement of the bromide. This classical reactivity allows for the synthesis of alpha-amino amides, alpha-alkoxy amides, and alpha-thio amides, which are prevalent motifs in biologically active molecules nih.gov.

More recently, the focus has shifted towards carbon-carbon bond formation, leveraging the ability of alpha-bromoamides to act as electrophilic partners in transition metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysis have been instrumental in developing methodologies for the arylation, alkylation, and alkynylation of alpha-bromoamides, often with remarkable control over stereochemistry nih.govsustech.edu.cn. Furthermore, radical-mediated transformations of alpha-bromoamides have opened avenues for constructing cyclic systems, such as beta- and gamma-lactams, through atom-transfer radical cyclization (ATRC) and related processes. The advent of photoredox catalysis has further expanded the scope of these radical reactions, enabling milder conditions and novel bond disconnections nih.govresearchgate.netnih.gov.

The development of enantioselective methods for functionalizing alpha-bromoamides is a critical area of ongoing research. Techniques such as kinetic resolution using enzymes (e.g., haloalkane dehalogenases) and asymmetric catalysis employing chiral ligands or auxiliaries allow for the preparation of enantiomerically enriched alpha-chiral amides, which are crucial building blocks for pharmaceuticals and fine chemicals nih.gov.

Interdisciplinary Relevance within Chemical Sciences

The utility of alpha-bromoamides extends beyond traditional organic synthesis, demonstrating significant interdisciplinary relevance across various chemical sciences.

Medicinal Chemistry and Drug Discovery: Alpha-haloamides, including derivatives related to 2-bromohexanamide, serve as key precursors for synthesizing biologically active molecules and pharmaceuticals. For instance, alpha-amino amides are fundamental components of peptides and peptidomimetics, and their derivatives are found in numerous therapeutic agents. The introduction of fluorine or trifluoromethylthio groups, often achieved through reactions involving alpha-haloamides, can profoundly impact a molecule's pharmacokinetic and physicochemical properties, making them attractive targets in drug design researchgate.netresearchgate.netacs.org. Compounds synthesized using alpha-bromoamide chemistry have also been explored for their potential as anticancer agents and in the development of analogues for known drugs, such as Zolpidem acs.orgacs.org.

Materials Science: While less extensively documented than their medicinal chemistry applications, the functional handles present in alpha-bromoamides and their derivatives can be incorporated into novel materials. The ability to precisely control functional group placement and stereochemistry is valuable in the design of advanced materials with tailored properties.

Biochemistry: The study of enzymatic transformations of alpha-bromoamides, such as those catalyzed by haloalkane dehalogenases, provides insights into enzyme mechanisms and enables biocatalytic routes to valuable chiral compounds nih.gov.

Current Research Frontiers Pertaining to Halogenated Amides

Current research in the field of halogenated amides, including alpha-bromoamides, is characterized by several dynamic frontiers:

Asymmetric Catalysis: The development of highly efficient and selective catalytic systems, particularly those employing transition metals (e.g., nickel, copper) with chiral ligands, for enantioconvergent cross-coupling and hydroalkylation reactions remains a major focus nih.govsustech.edu.cnresearchgate.net.

Photoredox Catalysis: Harnessing visible light to drive radical transformations of alpha-bromoamides offers milder reaction conditions, greater functional group tolerance, and access to novel reactivity pathways, including the synthesis of complex cyclic structures like gamma-lactams nih.govresearchgate.netnih.gov.

C-H Functionalization: Strategies involving directing groups to achieve regioselective halogenation of C-H bonds adjacent to amide functionalities are emerging as powerful tools for molecule diversification rsc.org.

Biocatalysis: The engineering of enzymes for stereoselective transformations of alpha-haloamides, such as stereoselective radical cyclizations or kinetic resolutions, represents a sustainable and efficient approach to chiral synthesis nih.govacs.org.

Fluorination and Trifluoromethylthiolation: The development of new methods for introducing fluorine and trifluoromethylthio groups into organic molecules, often utilizing alpha-bromoamides as precursors, continues to be a high-priority area due to the significant impact of these functional groups on biological activity and material properties researchgate.netresearchgate.netacs.org.

Structure

3D Structure

Properties

IUPAC Name |

2-bromohexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIMGLDPWJJWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Key Transformations and Research Findings

Alpha-bromoamides, exemplified by 2-Bromohexanamide, are substrates for a variety of synthetically important reactions. The following tables illustrate representative transformations that highlight their reactivity and the sophistication of modern synthetic methodologies.

Table 1: Representative Nucleophilic Substitution Reactions of Alpha-Bromoamides

| Reaction Type | Substrate Class | Nucleophile | Conditions | Product Class | Typical Yield | Reference |

| Halogen Displacement | Alpha-bromoamides | Amines | Base (e.g., Et₃N) | Alpha-amino amides | High | nih.gov |

| Halogen Displacement | Alpha-bromoamides | Alcohols/Alkoxides | Base (e.g., Ag₂O) | Alpha-alkoxy amides | High | nih.gov |

| Silver-Promoted Fluorination | Alpha-bromoamides | AgF | Mild conditions | Alpha-fluoro amides | High | researchgate.net |

| Trifluoromethylthiolation | Alpha-bromoamides | AgSCF₃/CuSCF₃ | Mild conditions, base-promoted | Alpha-SCF₃ amides | Moderate-High | researchgate.netacs.org |

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Alpha-Bromoamides

| Reaction Type | Substrate Class | Coupling Partner | Catalyst/Ligand | Product Class | Enantioselectivity (ee) | Reference |

| Negishi Coupling | Racemic Alpha-bromoamides | Organozinc reagents | Ni / (i-Pr)-Pybox | Enantioenriched alpha-chiral amides | High (up to 99%) | nih.gov |

| Alkynylation (C-sp) | Alpha-bromoamides | Alkynes | Cu / Chiral ligand | Chiral β,γ-alkynyl amides | High (up to 99%) | sustech.edu.cn |

| Hydroalkylation | Racemic Alpha-bromoamides | Enamides/Enecarbamates | NiH | Beta-amino amides | High (enantio/diastereo) | researchgate.net |

| Radical Cyclization | Alpha-bromoamides | Alkenes | Photoredox catalyst or Cu complexes | Gamma-lactams | N/A | nih.govrsc.org |

Table 3: Representative Stereoselective Transformations of Alpha-Bromoamides

| Reaction Type | Substrate Class | Catalyst/Method | Product Class | Selectivity Metric | Reference |

| Kinetic Resolution | Racemic Alpha-bromoamides | Haloalkane Dehalogenases | (S)-Alpha-hydroxyamides | E > 200 | nih.gov |

| Asymmetric Fluorination | Alpha-bromoamides | AgF / DFT studies | Alpha-fluoro amides | Retention of config. | researchgate.net |

Compound List

this compound

Chemical Reactivity and Transformation Studies of 2 Bromohexanamide

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Chromatographic Performance Optimization

For effective analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), compounds often require derivatization to enhance their detectability, improve chromatographic separation, or increase their volatility. While specific derivatization protocols for 2-Bromohexanamide may not be extensively documented in the literature, general strategies employed for similar molecules can be applied. Derivatization aims to introduce functional groups that improve interaction with chromatographic stationary phases or enhance detector response. For instance, reagents that react with the amide nitrogen or potentially the alpha-carbon could be employed to create derivatives with altered polarity or UV-absorbing properties arlok.comdiva-portal.orgresearchgate.netnih.gov. The optimization of derivatization typically involves adjusting reaction conditions such as reagent concentration, temperature, and reaction time to achieve complete conversion and minimize side reactions diva-portal.orgmjcce.org.mkunibo.it.

Table 1: Common Derivatization Reagents and Their Applications in Chromatography

| Derivatization Reagent | Functional Group Targeted | Typical Application | Chromatographic Technique | Enhanced Property |

| Dansyl Chloride (DnsCl) | Amines, Amino Acids | Fluorescence labeling for enhanced detection | HPLC-FLD, HPLC-DAD | Fluorescence, UV absorbance, improved separation |

| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl Compounds | Formation of hydrazones for improved ionization and chromatographic behavior | LC-MS | Ionization efficiency, hydrophobicity, separation |

| Monobromobimane (MBB) | Thiols, Sulfides | Fluorescence labeling for sensitive detection | RP-HPLC-FLD | Fluorescence, sensitivity |

| O-Phthalaldehyde (OPA) | Primary Amines | Formation of fluorescent isoindole derivatives | HPLC-FLD | Fluorescence, rapid reaction |

| 4-Dimethylaminoazobenzenesulfonyl chloride (Dabsyl-Cl) | Amines, Amino Acids | Introduction of a chromophore for UV detection | HPLC-UV | UV absorbance, improved separation |

Advanced Catalytic Transformations

This compound's structure, featuring a reactive alkyl bromide and an amide linkage, makes it amenable to various advanced catalytic transformations. These include reactions catalyzed by transition metals, organocatalysts, and enzymes, which can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, or modify existing functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new chemical bonds, widely utilized in organic synthesis for constructing complex molecules. Alkyl halides, including alpha-halo amides like this compound, are common substrates in these reactions. Palladium, nickel, and copper complexes are frequently employed catalysts for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds mdpi.comeie.gr. While specific examples of this compound in these reactions are not extensively detailed, its structural similarity to substrates like 2-bromobutanamide, which has been noted in the context of cross-coupling reactions ambeed.com, suggests its potential participation. These reactions typically require appropriate ligands, bases, and solvents to achieve high yields and selectivity.

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Catalysts | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Pd complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Organoboranes (e.g., boronic acids) + Organic halides/triflates | C-C |

| Heck Reaction | Pd complexes (e.g., Pd(OAc)₂, PdCl₂) | Alkenes + Organic halides/triflates | C-C (alkenylation) |

| Sonogashira Coupling | Pd complexes + Cu(I) salts | Terminal alkynes + Organic halides/triflates | C-C (alkynylation) |

| Buchwald-Hartwig Amination | Pd complexes (often with specific phosphine (B1218219) ligands) | Amines + Organic halides/triflates | C-N |

| Negishi Coupling | Pd or Ni complexes | Organozinc reagents + Organic halides/triflates | C-C |

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules as catalysts to promote chemical transformations. For haloalkyl amides, organocatalytic approaches can offer alternative pathways to functionalization. Research has demonstrated that phenylboronic acid can catalyze an oxygen transfer reaction from haloalkyl amides to produce hydroxyalkyl nitriles, involving sequential dehydration and hydrolysis researchgate.net. For instance, 4-bromohexanamide and 5-bromohexanamide have been shown to convert into hydroxyalkyl nitriles under these conditions, with yields up to 80% researchgate.net. While this specific study did not involve this compound, it highlights the potential for haloalkyl amides to undergo such organocatalytic transformations, suggesting that similar reactions might be feasible for this compound, potentially yielding 2-hydroxyhexanenitrile (B1642389) or related products.

Table 3: Examples of Organocatalytic Transformations and Catalysts

| Organocatalyst Type | Example Catalyst | Reaction Type | Substrate Class (General) | Product Class (General) |

| Boronic Acid Catalysis | Phenylboronic acid | Oxygen transfer (dehydration-hydrolysis) | Haloalkyl amides | Hydroxyalkyl nitriles |

| Amine Catalysis | Proline, derivatives | Iminium/Enamine catalysis (e.g., Michael additions, Aldol reactions) | Aldehydes, Ketones, α,β-unsaturated carbonyls | Various functionalized carbonyl compounds |

| Thio/Urea Catalysis | Thioureas, Ureas | Hydrogen-bond donation catalysis (e.g., epoxidation, Michael additions) | Aldehydes, Ketones, Nitroalkenes, Epoxides | Epoxides, Functionalized carbonyls, Amines |

| N-Heterocyclic Carbenes (NHCs) | Triazolylidene, Imidazolylidene | Acyl anion equivalents, Stetter reaction, Benzoin condensation | Aldehydes, Acyl chlorides, α,β-unsaturated carbonyls | α-hydroxy ketones, 1,4-dicarbonyls, Esters |

Biocatalytic Approaches (e.g., Enzymatic Reactions)

Biocatalysis, employing enzymes, offers highly selective and environmentally friendly routes for chemical synthesis. Enzymes can catalyze a wide array of reactions, including hydrolysis, oxidation, reduction, and group transfer, often under mild conditions mt.comnih.gov. The amide group in this compound could potentially be targeted by hydrolases, such as amidases or proteases, leading to hydrolysis into 2-bromohexanoic acid and ammonia (B1221849). Furthermore, the alkyl bromide moiety could be a substrate for dehalogenase enzymes, which catalyze the removal of halogens, or enzymes involved in C-X bond transformations. While direct enzymatic transformations of this compound are not widely reported, the presence of similar bromo-functionalized molecules in biocatalytic contexts researchgate.net suggests the potential for enzymatic activity. Directed evolution and enzyme engineering can also be employed to develop or enhance biocatalysts for specific transformations of such substrates nih.goveuropa.eu.

Table 4: Enzyme Classes and Their General Catalytic Activities

| Enzyme Class | General Catalytic Activity | Potential Transformation of this compound (Functional Group) |

| Hydrolases | Catalyze hydrolysis of ester, amide, ether, or phosphate (B84403) bonds. | Hydrolysis of the amide bond to form 2-bromohexanoic acid. |

| Oxidoreductases | Catalyze oxidation-reduction reactions, often involving electron or hydride transfer. | Potential oxidation/reduction at the alpha-carbon or amide. |

| Transferases | Catalyze the transfer of functional groups (e.g., alkyl, acyl, glycosyl) from one molecule to another. | Potential transfer reactions involving the bromide or amide. |

| Lyases | Catalyze the cleavage of bonds (e.g., C-C, C-O, C-N) by elimination, often forming double bonds. | Potential elimination reactions involving the bromide. |

| Dehalogenases | Catalyze the removal of halogen atoms from organic molecules. | Dehalogenation of the bromide to form hexanamide (B146200). |

List of Compounds Mentioned:

this compound

2-Bromobutanamide

4-Bromohexanamide

5-Bromohexanamide

2-Bromohexanoic acid

Hexanamide

2-Hydroxyhexanenitrile

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for organic structure determination, providing detailed information about the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromohexanamide is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The terminal methyl group (CH₃) at one end of the hexanamide (B146200) chain would typically appear as a triplet due to coupling with the adjacent methylene (B1212753) group. The methylene groups (-CH₂-) along the carbon chain would manifest as multiplets, with their chemical shifts influenced by their proximity to the bromine atom and the amide functionality. The proton(s) on the carbon atom bearing the bromine (C2) would appear as a multiplet, its chemical shift being significantly affected by the electronegative bromine atom. The amide group (-CONH₂) would present signals for the two protons on the nitrogen atom, typically appearing as a broad singlet due to restricted rotation around the C-N bond and potential hydrogen bonding. The chemical shifts are anticipated to fall within typical ranges for aliphatic protons, with protons closer to the electronegative bromine and carbonyl group appearing at lower field (higher ppm values).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon backbone of this compound. Each unique carbon atom in the molecule is expected to resonate at a characteristic chemical shift. The carbonyl carbon (C=O) of the amide group would resonate at a significantly downfield position, typically above 170 ppm. The carbon atom directly bonded to the bromine atom (C2) would also appear at a characteristic downfield shift, influenced by the bromine's electron-withdrawing effect. The remaining methylene carbons and the terminal methyl carbon would resonate at progressively upfield positions, reflecting their aliphatic nature. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbon signals, confirming the carbon framework.

Expected ¹H NMR Data Table (Illustrative)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner |

| CH₃ (C6) | ~0.9 - 1.0 | t | CH₂ (C5) |

| CH₂ (C5) | ~1.3 - 1.5 | m | CH₂ (C4), CH₃ (C6) |

| CH₂ (C4) | ~1.6 - 1.8 | m | CH₂ (C5), CH (C2) |

| CH (C2) | ~4.0 - 4.3 | m | CH₂ (C3), CH₂ (C1) |

| NH₂ (Amide) | ~5.5 - 7.0 (variable) | s (broad) | - |

Expected ¹³C NMR Data Table (Illustrative)

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~170 - 175 |

| CH-Br (C2) | ~40 - 45 |

| CH₂ (C3) | ~30 - 35 |

| CH₂ (C4) | ~25 - 30 |

| CH₂ (C5) | ~15 - 20 |

| CH₃ (C6) | ~10 - 15 |

Two-dimensional NMR techniques provide crucial information about the connectivity and spatial relationships between nuclei, further solidifying structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled through chemical bonds, typically over two or three bonds. For this compound, this would confirm the proton connectivity along the carbon chain, such as the coupling between the CH₃ (C6) and CH₂ (C5), CH₂ (C5) and CH₂ (C4), and so on, up to the CH (C2) and its adjacent methylene protons. This helps to piece together the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This is invaluable for unambiguously assigning ¹H signals to their corresponding ¹³C signals, thereby confirming the number of unique proton-bearing carbons and their environments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons or between different parts of the molecule. For this compound, HMBC could confirm the position of the amide group by showing correlations from the amide NH₂ protons to the carbonyl carbon, and from the CH (C2) protons to the amide carbonyl carbon or the C3 methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded or coupled through bonds. While less critical for basic structure elucidation of a simple linear molecule like this compound, it can be essential for conformational analysis or if stereoisomers were present.

The carbon atom at position 2 (C2) in this compound is a chiral center, meaning the molecule can exist as enantiomers. If a specific enantiomer or a mixture of enantiomers (racemate) is synthesized or isolated, NMR spectroscopy can be employed to investigate its stereochemistry. While ¹H and ¹³C NMR would confirm the presence of the chiral center, techniques like using chiral shift reagents or derivatization with chiral auxiliaries followed by NMR analysis could potentially differentiate enantiomers. Furthermore, if diastereomers were involved (e.g., if another chiral center were present), NOESY experiments could provide information about the relative spatial arrangement of protons, aiding in the assignment of stereochemistry. However, specific studies on the stereochemistry of this compound using these advanced NMR techniques were not detailed in the retrieved literature.

Infrared (IR) and Raman Spectroscopy Analyses

IR and Raman spectroscopy are vibrational techniques that provide complementary information about the functional groups and molecular vibrations present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show several key absorptions:

Amide I Band: A strong absorption in the region of ~1650-1690 cm⁻¹ corresponding to the C=O stretching vibration of the amide carbonyl group researchgate.net.

Amide II Band: A band typically found between ~1550-1640 cm⁻¹, arising from the N-H bending and C-N stretching vibrations of the primary amide.

N-H Stretching: Primary amides exhibit two characteristic N-H stretching bands, usually appearing as a doublet in the ~3100-3500 cm⁻¹ region researchgate.net.

C-H Stretching (Aliphatic): Multiple absorption bands are expected in the ~2850-2970 cm⁻¹ range, indicative of the stretching vibrations of the CH₃ and CH₂ groups in the hexyl chain docbrown.info.

C-H Bending (Aliphatic): Bands associated with C-H bending or deformation vibrations would be observed in the ~1350-1470 cm⁻¹ region docbrown.info.

C-Br Stretching: The stretching vibration of the C-Br bond typically occurs in the fingerprint region, often found around ~500-600 cm⁻¹ docbrown.info. This band can be useful for confirming the presence of the bromo-alkane functionality.

Expected IR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (primary) | 3100-3500 | Strong |

| C-H Stretching (aliphatic) | 2850-2970 | Strong |

| C=O Stretching (Amide I) | 1650-1690 | Very Strong |

| N-H Bending / C-N Stretch (Amide II) | 1550-1640 | Strong |

| C-H Bending (aliphatic) | 1350-1470 | Medium |

| C-Br Stretching | 500-600 | Medium |

Both IR and Raman spectroscopy can provide insights into the conformation of molecules and the nature of intermolecular interactions, such as hydrogen bonding, which are important for understanding the compound's physical state (e.g., solid vs. liquid) and its behavior in different environments. Subtle shifts in peak positions or changes in band shapes can indicate variations in molecular conformation or the strength of intermolecular forces. Raman spectroscopy, in particular, offers advantages in analyzing aqueous solutions and solid samples, providing a complementary vibrational fingerprint that can be used for identification and structural analysis horiba.com, libretexts.org.

Expected Raman Active Vibrations for this compound

| Functional Group / Vibration | Expected Raman Shift (cm⁻¹) |

| C-H Stretching (aliphatic) | 2850-2970 |

| C=O Stretching (Amide I) | 1650-1690 |

| C-H Bending (aliphatic) | 1350-1470 |

| C-C Stretching (aliphatic) | 900-1200 |

| C-Br Stretching | 500-600 |

Compound List

this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum azooptics.commsu.edulibretexts.orgmeasurlabs.com. It is invaluable for identifying chromophores within a molecule and for quantitative analysis azooptics.commeasurlabs.comupi.edu.

Electronic Transitions and Chromophore Analysis

The absorption of UV-Vis light by a molecule occurs when electrons are promoted from a lower energy ground state to a higher energy excited state azooptics.commsu.edulibretexts.orgshu.ac.uk. These transitions are specific to the electronic configuration of the molecule's functional groups, known as chromophores. For this compound, the primary chromophore is the amide carbonyl group (C=O).

n→π Transitions: The lone pair of electrons on the oxygen atom of the carbonyl group can undergo excitation to the antibonding π orbital. These transitions typically occur at longer wavelengths and are characterized by lower molar absorptivity (ε) values, generally in the range of 10-100 L mol⁻¹ cm⁻¹ msu.edushu.ac.uk. For simple amides, these transitions are often observed in the 200-250 nm range shu.ac.uk.

π→π Transitions: These transitions involve the excitation of electrons from a bonding π orbital to an antibonding π orbital. They require conjugated systems and are typically more intense (higher ε values, 1000-10,000 L mol⁻¹ cm⁻¹) msu.edushu.ac.uk. As this compound lacks extensive conjugation, π→π* transitions are not expected to be significant.

n→σ Transitions: The bromine atom, with its lone pairs of electrons, can also participate in n→σ transitions, often occurring at shorter UV wavelengths. Similarly, the C-Br bond itself can exhibit σ→σ* transitions at even lower wavelengths, typically below 200 nm upi.edushu.ac.uk.

While specific experimental UV-Vis data for this compound were not found, the presence of the amide carbonyl group suggests that it would exhibit absorption in the UV region, primarily due to n→π* transitions.

Quantitative Spectrophotometric Methods

UV-Vis spectrophotometry is widely employed for the quantitative analysis of compounds based on the Beer-Lambert Law azooptics.commeasurlabs.comupi.edujuniperpublishers.comalliedacademies.org. This law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length (b) of the light through the sample, and the molar absorptivity (ε) of the substance at a specific wavelength:

A = εbc

By measuring the absorbance of a sample at its maximum absorption wavelength (λmax) and comparing it to a calibration curve generated from known concentrations, the concentration of an unknown sample can be accurately determined azooptics.commeasurlabs.comupi.edujuniperpublishers.com. This method is valuable for determining the purity and concentration of this compound in various research contexts.

Mass Spectrometry (MS) Studies

Mass spectrometry is a powerful technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions rsc.orgtutorchase.comwikipedia.orgslideshare.net. The fragmentation pattern of a molecule provides crucial structural information.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of a compound rsc.org. For this compound (C₆H₁₂BrNO), HRMS can confirm its elemental composition by matching the measured monoisotopic mass to the calculated mass.

A significant feature in the mass spectrum of halogenated compounds, like this compound, is the presence of isotopic peaks. Bromine exists naturally as two major isotopes: ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio rsc.orgchemguide.co.uklibretexts.org. Consequently, the molecular ion of this compound will appear as a pair of peaks (M and M+2) with nearly equal intensities at m/z values corresponding to the masses of [C₆H₁₂⁷⁹BrNO]⁺ and [C₆H₁₂⁸¹BrNO]⁺. This characteristic isotopic pattern serves as a strong indicator for the presence of a single bromine atom in the molecule rsc.orgchemguide.co.uklibretexts.org.

Fragmentation Pattern Analysis for Structural Elucidation

During the ionization process in MS, the molecular ion of this compound can undergo fragmentation, breaking down into smaller, characteristic ions rsc.orgtutorchase.comwikipedia.orgslideshare.net. Analyzing these fragments helps in determining the molecule's structure and the position of the bromine atom. Common fragmentation pathways for haloalkanes and amides include:

Alpha-cleavage : This involves the cleavage of a carbon-carbon bond adjacent to a functional group. For this compound, alpha-cleavage could occur next to the carbonyl group or next to the carbon bearing the bromine atom libretexts.org.

Cleavage adjacent to the carbonyl group could yield fragments such as the acylium ion [CH₃CH₂CH₂CH₂C(O)NH₂]⁺ (m/z 102) and a neutral alkyl radical, or vice versa.

Cleavage adjacent to the bromine atom (at the C2 position) could lead to the loss of a propyl radical (CH₃CH₂CH₂•) or a butyl radical (CH₃CH₂CH₂CH₂•), depending on where the bond breaks.

Loss of Halogen or Hydrogen Halide : The molecule can fragment by losing a bromine radical (Br•) or hydrogen bromide (HBr).

Loss of Br• would result in a fragment ion [C₆H₁₂ONH₂]⁺ (m/z 115).

Loss of HBr would yield an unsaturated amide fragment [C₆H₁₁NO]⁺ (m/z 97).

Loss of Alkyl Chains : Fragmentation can also occur through the cleavage of C-C bonds along the hexanamide chain, leading to smaller alkyl fragments.

The specific fragmentation pattern, including the relative intensities of these fragment ions, provides a unique fingerprint that can be compared to spectral databases or used to deduce the connectivity of atoms within the molecule rsc.orgtutorchase.comwikipedia.orgslideshare.net.

Advanced Spectroscopic Techniques in Analysis

While UV-Vis and MS are primary tools for characterizing this compound, other advanced spectroscopic techniques complement these methods for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms and their connectivity. ¹H NMR provides information about the number, type, and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. These techniques can definitively confirm the position of the bromine atom and the structure of the hexanamide chain libretexts.orghdki.hr.

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying functional groups. For this compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected, typically in the region of 1630-1690 cm⁻¹ spectroscopyonline.comresearchgate.net. Absorption bands related to N-H stretching and bending in the amide group would also be present.

A combination of these spectroscopic techniques provides a robust and detailed characterization of this compound, ensuring its identity, purity, and structural integrity for research purposes.

Compound List:

this compound

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light nih.govegyankosh.ac.invanderbilt.edulibretexts.org. These methods are fundamental for determining the enantiomeric purity (enantiomeric excess, ee) and absolute configuration of chiral compounds.

Optical Rotation (OR) and Specific Rotation ([α]): Optical rotation measures the angle by which plane-polarized light is rotated upon passing through a chiral sample. Specific rotation is an intensive property that, when known for an enantiopure substance, allows for the quantification of the enantiomeric excess in a mixture wikipedia.org.

Optical Rotatory Dispersion (ORD): ORD studies the variation of optical rotation as a function of wavelength. This dispersion pattern can provide valuable information for assigning the absolute configuration of chiral molecules nih.govwikipedia.orgslideshare.net.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique can be applied to electronic transitions (ECD) or vibrational transitions (VCD) nih.govegyankosh.ac.invanderbilt.edulibretexts.org. CD spectra are sensitive to molecular conformation and stereochemistry, and are widely used for structural elucidation and the determination of enantiomeric excess vanderbilt.eduhindsinstruments.comuma.esnih.govbiologic.netrsc.org. VCD, in particular, can be used to determine ee in solid samples rsc.org.

Given that this compound has a stereogenic center at the alpha-carbon, it exists as a pair of enantiomers. Chiroptical spectroscopy is therefore highly relevant for characterizing its stereochemical composition. However, specific research findings that detail the application of CD or ORD to determine the enantiomeric excess or absolute configuration of this compound were not found in the reviewed literature. Such studies would typically involve comparing experimental spectra with theoretical calculations or with known standards to ascertain the enantiomeric composition.

Compound Names

this compound

N-(benzyloxy)-2-bromohexanamide

N-{4-[(3-bromophenyl) amine]-quinazoline-6-yl}-6-bromohexanamide

Phenylalanine

Camphor

Avapritinib

Promethazine

Trimeprazine

Aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan)

Computational Chemistry Applications to 2 Bromohexanamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govuautonoma.cl For 2-Bromohexanamide, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry to its lowest energy state. researchgate.netnih.gov

These studies provide critical data on the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The energetics of the molecule, including its total energy and heat of formation, can also be reliably calculated.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents example data that would be generated from a typical DFT calculation.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.90 | eV |

| Total Energy | -2150.75 | Hartrees |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are calculations based directly on first principles without the use of empirical parameters. researchgate.net While more computationally demanding than DFT, they can offer higher accuracy for certain properties. These methods are valuable for calculating the optimized geometric parameters of this compound, including precise bond lengths, bond angles, and dihedral angles. researchgate.net Such calculations provide a detailed three-dimensional structure of the molecule in its ground state. Additionally, ab initio methods are used to compute various molecular properties like dipole moments, polarizability, and hyperpolarizability, which are essential for understanding the molecule's response to external electric fields and its nonlinear optical potential. researchgate.net

Table 2: Example of Calculated Geometrical Parameters for this compound This table shows a comparison of hypothetical bond lengths and angles as calculated by different methods.

| Parameter | Bond/Angle | DFT (B3LYP) | Ab Initio (HF) |

|---|---|---|---|

| Bond Length | C=O | 1.23 Å | 1.21 Å |

| C-N | 1.36 Å | 1.37 Å | |

| C-Br | 1.97 Å | 1.99 Å | |

| Bond Angle | O=C-N | 123.5° | 124.0° |

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of this compound, which aids in the interpretation of experimental spectra. sns.it Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT and ab initio methods. researchgate.net The calculations yield harmonic frequencies that are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net These predicted spectra allow for the assignment of specific vibrational modes, such as the C=O stretch of the amide, the N-H stretches, and the C-Br stretch, to observed spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) parameters, including the chemical shifts (¹H and ¹³C) and spin-spin coupling constants, can be calculated to help elucidate the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table displays illustrative scaled frequencies for major vibrational modes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3510 |

| N-H Symmetric Stretch | -NH₂ | 3395 |

| C-H Stretch (Alkyl) | -CH₂-, -CH- | 2960-2875 |

| C=O Stretch (Amide I) | -C=O | 1685 |

| N-H Bend (Amide II) | -NH₂ | 1620 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with other molecules.

This compound has several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis is a computational technique used to identify the different stable conformers and determine their relative energies. nih.gov By systematically rotating the dihedral angles of the molecule (e.g., around the Cα-Cβ bond) and calculating the potential energy at each step, a potential energy surface can be mapped. This analysis reveals the lowest-energy (most stable) conformers and the energy barriers that separate them. researchgate.net Such studies are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.

Table 4: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for the stability of different rotational isomers.

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 1.25 | 17.5 |

Molecular Dynamics (MD) simulations are used to model the movement of atoms in this compound and its surrounding environment over time. dovepress.comchemrxiv.org These simulations can reveal how molecules of this compound interact with each other in a condensed phase. The amide functional group is capable of acting as both a hydrogen bond donor (-NH₂) and acceptor (C=O), suggesting that hydrogen bonding is a key intermolecular interaction. researchgate.net MD simulations can quantify the strength and lifetime of these hydrogen bonds.

Furthermore, these simulations are essential for studying solvent effects. nih.gov By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), one can observe how the solvent influences the molecule's preferred conformation and behavior. researchgate.net The analysis of radial distribution functions from these simulations provides insight into the solvation shell structure around different parts of the molecule. dovepress.com This is critical for predicting solubility and understanding reaction mechanisms in solution. researchgate.net

Table 5: Key Intermolecular Interactions of this compound and Methods of Study

| Interaction Type | Description | Computational Method |

|---|---|---|

| Hydrogen Bonding | Between amide N-H and C=O of adjacent molecules | Molecular Dynamics (MD), DFT |

| Dipole-Dipole | Electrostatic attraction between polar C=O and C-Br bonds | MD Simulations |

| Van der Waals | Dispersion forces involving the alkyl chain | MD Simulations, Force Field Methods |

Theoretical Studies of Reaction Pathways and Mechanisms

Theoretical studies of reaction pathways for this compound would involve the use of quantum mechanical calculations to map out the potential energy surface of its chemical reactions. This would allow researchers to identify the most likely routes from reactants to products, including the identification of any intermediate structures. For instance, in a nucleophilic substitution reaction involving this compound, computational methods could determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. These studies would provide a detailed, atom-level understanding of how bonds are broken and formed during a chemical transformation.

Transition State Characterization and Activation Energy Calculations

A critical aspect of studying a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction pathway. muni.cz For this compound, computational chemists would use algorithms to locate the precise geometry of the transition state for a given reaction. Frequency calculations would then be performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency.

Once the transition state is characterized, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). shu.ac.uk This value is a crucial determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. muni.cz Hypothetical activation energies for reactions of this compound could be compiled into a data table to compare different potential pathways.

Table 1: Hypothetical Activation Energy Calculations for Reactions of this compound

| Reaction Type | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 Substitution | OH⁻ | Water | Data not available |

| E2 Elimination | OEt⁻ | Ethanol | Data not available |

| Amide Hydrolysis | H₃O⁺ | Water | Data not available |

(This table is for illustrative purposes only; the values are hypothetical as no specific computational studies on this compound are available.)

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the change in energy of the system as it progresses from reactants to products. This is often visualized as a 2D or 3D plot where the reaction coordinate (representing the progress of the reaction) is plotted against the potential energy. For a reaction involving this compound, this analysis would visually represent the energy barriers (activation energies) and the stability of any intermediates. shu.ac.uk By analyzing the geometry of the molecule at various points along the reaction coordinate, scientists can gain a deeper understanding of the structural changes that occur during the reaction.

Predictive Catalysis Research

Computational chemistry plays a vital role in modern catalysis research by allowing for the in silico design and screening of potential catalysts. For reactions involving this compound, theoretical studies could be used to predict which catalysts would be most effective at lowering the activation energy of a desired transformation. This could involve modeling the interaction of this compound with various organocatalysts, transition metal complexes, or enzyme active sites. By calculating the activation energies of the catalyzed versus the uncatalyzed reaction, researchers can identify promising catalyst candidates for experimental validation, thereby accelerating the discovery of new and more efficient synthetic methods.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 2 Bromohexanamide in Organic Synthesis

Role as a Versatile Synthetic Intermediate

2-Bromohexanamide functions as a pivotal intermediate, enabling the introduction of a functionalized six-carbon chain into target molecules. Its utility stems from its ability to participate in a range of reactions that are crucial for building molecular complexity.

As an alkyl halide, this compound can act as an alkylating agent. The bromine atom can be displaced by various nucleophiles in SN2-type reactions. This allows for the introduction of the hexanamide (B146200) moiety onto different molecular scaffolds. For instance, in reactions analogous to those described for other alpha-halo esters and amides, this compound could be employed to alkylate amines, alcohols, thiols, or carbanions, thereby forming new carbon-heteroatom or carbon-carbon bonds. While specific examples directly using this compound in broad alkylation schemes are not extensively detailed in the provided literature, its structural features strongly suggest this capability, akin to other alpha-halo carbonyl compounds used in N-alkylation uw.edu, mt.com, libretexts.org, mt.com, jkchemical.com, wikipedia.org, byjus.com.

This compound has been demonstrated as a useful building block for the synthesis of heterocyclic compounds. Specifically, it has been utilized in the construction of fused heterocyclic systems. One notable example involves its use in the synthesis of pyrimido[4,5-e] uw.eduCurrent time information in Bangalore, IN.diazepines. In this context, this compound can serve as a precursor, reacting with appropriate nucleophilic sites on a pyrimidine (B1678525) core to facilitate cyclization and the formation of the desired diazepine (B8756704) ring system core.ac.uk. The general utility of halogenated heterocycles and other bifunctional building blocks in heterocyclic synthesis further underscores the potential of this compound in accessing diverse cyclic structures acs.org, enamine.net, beilstein-journals.org, sigmaaldrich.com.

Table 1: Example of Heterocyclic Synthesis Using this compound

| Reaction Type | Starting Material (Example) | Product Class | Reference |

| Cyclization/Condensation for Heterocycle Formation | N-[(4-Amino-2-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]-2-bromohexanamide (derived from this compound) reacting with a pyrimidine precursor. (Specific reaction details from snippet core.ac.uk are complex to represent simply.) | Pyrimido[4,5-e] uw.eduCurrent time information in Bangalore, IN.diazepines | core.ac.uk |

The alpha-bromo functionality in this compound makes it a suitable precursor for the synthesis of alpha-amino acids and their derivatives. Analogous to the established methods for synthesizing alpha-amino acids from alpha-bromo carboxylic acids, the bromine atom in this compound can undergo nucleophilic substitution with ammonia (B1221849) or other amine sources. This reaction would yield the corresponding alpha-amino hexanamide. Subsequent hydrolysis of the amide functionality could then lead to the formation of alpha-aminohexanoic acid. This general strategy is a well-established route for preparing alpha-amino acids, highlighting this compound's potential in this area openstax.org, libretexts.org, youtube.com, libretexts.org. The mention of bromohexanamide in the context of "D-amino acid synthesis" also hints at its potential role in stereoselective amino acid production researchgate.net.

Contributions to Complex Molecule Construction

Beyond its direct use in specific functional group transformations, this compound contributes to the construction of more intricate molecular frameworks, including those found in natural products and chiral compounds.

While specific instances of this compound's direct incorporation into the total synthesis of natural products are not explicitly detailed in the provided search snippets, its utility as a functionalized building block suggests its potential. The ability to introduce a six-carbon chain with a reactive handle (the bromine) and a stable amide group makes it a candidate for fragment-based synthesis. Complex molecules often require the stepwise assembly of such functionalized units, and this compound could serve this purpose in strategies aimed at natural product targets or their analogues mit.edu, wiley.com.

The carbon atom bearing the bromine in this compound is a chiral center. If utilized in its enantiomerically pure form, or if reactions are performed under conditions that induce stereoselectivity, this compound can be instrumental in the stereocontrolled synthesis of chiral compounds. The principles of stereoselective synthesis, which involve creating new chiral centers with a preference for one stereoisomer over others, are broadly applicable. Reactions involving chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors like enantiopure this compound can lead to the formation of enantiomerically enriched products wikipedia.org, unipd.it, inflibnet.ac.in, osi.lv, slideshare.net, wiley.com. The potential for stereoselective nucleophilic substitution at the chiral center or for the amide functionality to influence stereochemistry in subsequent reactions makes this compound a molecule of interest in chiral synthesis.

Development of Novel Synthetic Methodologies Utilizing this compound

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the efficient and selective construction of complex molecules. This compound, a bifunctional molecule featuring both an electrophilic alkyl bromide and an amide moiety, presents an intriguing scaffold for exploring new chemical transformations. Its structure offers multiple reactive sites and potential for diverse chemical interactions, making it a candidate for innovative synthetic strategies. Research in this area focuses on leveraging its inherent reactivity to design reactions that are more efficient, selective, or lead to previously inaccessible molecular architectures.

Mechanistic Insights for New Reaction Design

The design of novel synthetic methodologies for this compound hinges on a thorough understanding of its chemical reactivity, particularly concerning the interplay between the alkyl bromide and the amide functional group. The primary reactive center is the carbon atom bearing the bromine, which is electrophilic due to the electronegativity of bromine and the inductive effect of the adjacent carbonyl group. This makes it susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism.

Nucleophilic Substitution (SN2): The bromine atom serves as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles (e.g., enolates, organometallic reagents). The adjacent amide group, while electron-withdrawing, does not typically participate directly in the nucleophilic attack at the alpha-carbon in the same way as, for instance, an ester might (via neighboring group participation). However, the amide's electronic influence can subtly affect the reaction rate and stereochemical outcome. Designing new reactions often involves selecting specific nucleophiles and reaction conditions (e.g., solvent, base, temperature) to optimize SN2 pathways and achieve high yields and selectivities. For example, controlling the stereochemistry at the alpha-carbon during substitution is a key area for methodological development.

Elimination Reactions (E2): Under basic conditions, this compound can also undergo elimination reactions to form an unsaturated amide. The regioselectivity and stereoselectivity of such elimination reactions are critical considerations for reaction design. Novel methodologies might aim to suppress elimination in favor of substitution, or conversely, to develop selective elimination protocols.

Radical Pathways: While less common for α-haloamides without specific initiators, the C-Br bond can potentially undergo homolytic cleavage under radical-generating conditions (e.g., UV irradiation, radical initiators), opening avenues for radical-mediated transformations.

Amide Reactivity: The amide functional group itself can be a site for modification or participation in reactions, although typically under more forcing conditions than the alkyl bromide. This could include hydrolysis, reduction, or reactions involving the amide nitrogen or carbonyl oxygen, potentially leading to more complex transformations when combined with the reactivity of the bromide.

Understanding these fundamental mechanistic pathways allows chemists to design specific reaction conditions, catalysts, or reagent combinations to achieve desired outcomes, thereby developing novel synthetic routes. For instance, the use of specific Lewis acids or transition metal catalysts could promote unique bond formations or functional group interconversions involving this compound.

Scope and Limitations of Novel Transformations

The scope of novel synthetic methodologies utilizing this compound is broadly defined by its potential to act as a versatile building block for introducing the hexanamide moiety into various molecular frameworks.

Scope:

Alkylation Reactions: this compound can serve as an alkylating agent for a diverse array of nucleophiles. This includes the formation of C-N bonds by reacting with primary or secondary amines to yield substituted amides, or C-O and C-S bonds with alcohols and thiols, respectively. Alkylation of carbon nucleophiles, such as stabilized carbanions or organometallic reagents, can lead to the formation of new carbon-carbon bonds, expanding the carbon skeleton.

Heterocyclic Synthesis: The compound has been employed in the synthesis of heterocyclic systems. For example, it has been utilized in the preparation of novel pyrimido[4,5-e] Current time information in Bangalore, IN.thieme.dediazepines, demonstrating its utility in constructing fused ring systems core.ac.uk. The potential for intramolecular cyclization, particularly to form lactams, also represents a significant area for developing novel methodologies.

Linker and Functional Handle: Structures related to this compound, such as 6-bromohexanamide (B1267406) analogs, have been explored in medicinal chemistry for the synthesis of biologically active compounds, including potential inhibitors mdpi.comepo.org. This suggests that this compound can function as a linker or a functional handle in the design of pharmaceuticals and other advanced materials.

Metal-Catalyzed Transformations: While not extensively detailed in the provided literature for this specific compound, alkyl halides can participate in various metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura-type couplings with appropriate organometallic partners and catalysts). Developing such methodologies for this compound could offer highly efficient routes to complex substituted amides.

Limitations:

Competing Reaction Pathways: A significant limitation in developing novel methodologies is the potential for competing reactions. The propensity for elimination (E2) under basic conditions can reduce the yield of desired substitution products. Careful control of reaction parameters is necessary to favor one pathway over the other.

Amide Stability: The amide functional group, while generally robust, can be susceptible to hydrolysis under strongly acidic or basic conditions, or to reduction with powerful reducing agents. This limits the range of reaction conditions that can be employed without compromising the amide moiety.

Stereochemical Control: Achieving high stereoselectivity in substitution reactions at the chiral α-carbon can be challenging, often requiring specific chiral auxiliaries, catalysts, or carefully designed reaction conditions.

Limited Direct Literature: While general principles of α-haloamide reactivity are well-established, specific literature detailing novel synthetic methodologies exclusively for this compound is not extensively documented in the provided snippets. This suggests that its application in cutting-edge synthetic strategies may still be an emerging area, or it is utilized in more specialized, proprietary research.

Illustrative Transformations of this compound

The following table illustrates potential synthetic transformations that could be developed or are representative of methodologies utilizing this compound, based on its known reactivity patterns and applications in organic synthesis.

| Reaction Type / Transformation | Illustrative Reagents / Conditions | Expected Product Class | Key Mechanistic Feature / Novelty Aspect | Relevant General Citation |

| Alkylation of Amines | R-NH2, Mild Base (e.g., DIPEA) | N-Alkyl-2-aminohexanamides (Secondary/Tertiary Amides) | SN2 displacement of bromide by amine nitrogen. Novelty may lie in catalyst development for regioselectivity or stereocontrol. | ijrpr.com |

| Alkylation of Carbanions | Stabilized Carbanion (e.g., Malonate ester anion), Base | C-C Bond Formation (e.g., α-substituted hexanamides) | SN2 attack by a carbon nucleophile. Novelty could involve new carbon nucleophiles or catalytic enantioselective alkylation. | ijrpr.com |

| Intramolecular Cyclization (Lactam Formation) | Strong Base (e.g., NaH, LDA) | 7-Membered Lactam (e.g., Azepan-2-one derivative) | Intramolecular SN2 reaction where the amide nitrogen (after deprotonation) acts as a nucleophile. Novelty in efficient cyclization conditions. | ijrpr.com |

| Nucleophilic Substitution with Oxygen Nucleophiles | Alcohol (R-OH), Base (e.g., KOtBu) | O-Alkyl-2-hydroxyhexanamides (Ether/Ester-like linkage) | SN2 displacement of bromide by alkoxide. Novelty could involve specific catalysts for ether formation or functional group tolerance. | ijrpr.com |

| Metal-Catalyzed Cross-Coupling (e.g., Negishi-type) | Organozinc Reagent (R-ZnX), Palladium Catalyst (e.g., Pd(PPh3)4) | C-C Bond Formation (e.g., 2-Alkylhexanamides) | Catalytic cycle involving oxidative addition of the C-Br bond to palladium, transmetalation, and reductive elimination. Novelty in catalyst design. | ijrpr.com |

| Synthesis of Heterocycles (e.g., Pyrimidinediazepines) | Diamine precursor, specific reaction conditions | Fused Heterocyclic Systems | Multi-step synthesis where this compound acts as a key building block, potentially involving cyclization and condensation steps. | core.ac.uk |

Compound List:

this compound

Pyrimido[4,5-e] Current time information in Bangalore, IN.thieme.dediazepines

6,6a,7,8-tetrahydro-5H-naphtho

2-(6-bromohexanamido) acetic acid

6-bromohexanoic acid

Amides

Lactams

Alkyl halides

Q & A

Q. What are the established methodologies for synthesizing 2-Bromohexanamide and confirming its purity?

- Methodological Answer : Synthesis typically involves bromination of hexanamide derivatives under controlled conditions (e.g., using N-bromosuccinimide in a polar aprotic solvent). Post-synthesis, purity is confirmed via 1H/13C NMR to verify bromine incorporation and absence of unreacted precursors. HPLC with UV detection (λ = 210–260 nm) ensures homogeneity, while melting point analysis compares observed values to literature data. For novel derivatives, elemental analysis (C, H, N, Br) or high-resolution mass spectrometry (HRMS) is required .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation or skin contact. In case of exposure:

Q. How can researchers efficiently locate and validate prior studies on this compound?

- Methodological Answer : Use SciFinder or Reaxys to search IUPAC names, CAS numbers, or reaction pathways. Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-peer-reviewed sources. Cross-reference spectral data (e.g., NMR shifts in Organic Syntheses collections) and validate methods using Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized to improve yield and selectivity?

- Methodological Answer : Employ Design of Experiments (DOE) to test variables (temperature, solvent polarity, stoichiometry). For example:

Q. How should contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

- Methodological Answer :

- Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvent purity, instrument calibration).

- Step 2 : Cross-validate using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Step 3 : Apply statistical outlier tests (e.g., Grubbs’ test) to identify anomalous data points. Document discrepancies in supporting information with a rationale for the accepted interpretation .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Isotopic labeling : Use deuterated or 13C-labeled substrates to track bond cleavage/formation via MS or NMR.

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to simulate transition states and compare activation energies for SN1 vs. SN2 pathways.

- Kinetic isotope effects (KIE) : Measure rate differences between protiated and deuterated substrates to infer mechanistic steps .

Q. How can this compound be integrated into interdisciplinary studies (e.g., medicinal chemistry or materials science)?

- Methodological Answer :

- Medicinal chemistry : Use as a precursor for amide-coupled prodrugs ; assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) via HPLC.

- Materials science : Functionalize polymers via bromine-mediated crosslinking; characterize thermal stability (TGA) and mechanical properties (DSC).

Collaborate with computational chemists to predict bioactivity (e.g., AutoDock Vina for binding affinity) or material behavior .

Data Management and Reproducibility

Q. What practices ensure reproducibility of this compound-based experiments?

- Methodological Answer :

- Detailed protocols : Report exact molar ratios, purification gradients, and instrument settings (e.g., NMR pulse sequences).

- Raw data archiving : Deposit spectra in repositories (e.g., Zenodo) with DOI links.

- Negative results : Document failed attempts (e.g., solvent incompatibilities) in supplementary materials to guide future work .

Q. How can researchers address variability in biological assay results involving this compound derivatives?

- Methodological Answer :

- Internal controls : Include reference compounds (e.g., IC50 for known inhibitors) in each assay plate.

- Blinded analysis : Assign sample codes randomly to minimize bias.

- Triplicate runs : Report mean ± SD and use ANOVA to assess significance. For cell-based assays, standardize passage numbers and culture conditions .

Ethical and Collaborative Considerations

Q. What ethical standards apply when publishing data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.